N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C28H26N2O4S. This compound is notable for its unique structure, which combines elements of benzothiophene and chromene, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe chromene moiety is then synthesized and attached to the benzothiophene core under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: This compound has a similar benzothiophene core but differs in the attached groups, leading to different chemical and biological properties.
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide: Another related compound with variations in the attached functional groups. The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H26N2O4S/c1-16-12-13-19-21(31)14-22(34-25(19)17(16)2)26(32)30-28-24(20-10-6-7-11-23(20)35-28)27(33)29-15-18-8-4-3-5-9-18/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
OODKZDYSKKUSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
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